Cas no 2648935-11-7 ((2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid)

(2R)-2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid is a protected amino acid derivative widely used in peptide synthesis. Its key features include the Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS). The compound's stereochemistry (R-configuration) and methylpentanamido side chain enhance its utility in constructing complex peptide sequences with precise chiral control. The methoxy ester group provides additional stability during synthesis while allowing subsequent hydrolysis for further functionalization. This reagent is particularly valuable in medicinal chemistry and biochemical research, where high-purity intermediates are essential for producing structurally defined peptides.
(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid structure
2648935-11-7 structure
商品名:(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid
CAS番号:2648935-11-7
MF:C26H30N2O7
メガワット:482.525607585907
CID:6291405
PubChem ID:165833460

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

    • (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid
    • 2648935-11-7
    • EN300-1521668
    • (2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
    • インチ: 1S/C26H30N2O7/c1-15(2)21(12-23(29)27-22(25(31)32)13-24(30)34-3)28-26(33)35-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-22H,12-14H2,1-3H3,(H,27,29)(H,28,33)(H,31,32)/t21?,22-/m1/s1
    • InChIKey: PJEFRMKIYMYQNI-FOIFJWKZSA-N
    • ほほえんだ: O(C(NC(CC(N[C@@H](C(=O)O)CC(=O)OC)=O)C(C)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

  • せいみつぶんしりょう: 482.20530130g/mol
  • どういたいしつりょう: 482.20530130g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 35
  • 回転可能化学結合数: 12
  • 複雑さ: 749
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 131Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1521668-2.5g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
2.5g
$2155.0 2023-06-05
Enamine
EN300-1521668-50mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
50mg
$924.0 2023-09-26
Enamine
EN300-1521668-500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
500mg
$1056.0 2023-09-26
Enamine
EN300-1521668-2500mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
2500mg
$2155.0 2023-09-26
Enamine
EN300-1521668-250mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
250mg
$1012.0 2023-09-26
Enamine
EN300-1521668-1000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
1000mg
$1100.0 2023-09-26
Enamine
EN300-1521668-0.25g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
0.25g
$1012.0 2023-06-05
Enamine
EN300-1521668-10.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
10g
$4729.0 2023-06-05
Enamine
EN300-1521668-5.0g
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
5g
$3189.0 2023-06-05
Enamine
EN300-1521668-5000mg
(2R)-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpentanamido]-4-methoxy-4-oxobutanoic acid
2648935-11-7
5000mg
$3189.0 2023-09-26

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid 関連文献

(2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acidに関する追加情報

Comprehensive Analysis of (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid (CAS No. 2648935-11-7)

The compound (2R)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamido-4-methoxy-4-oxobutanoic acid (CAS No. 2648935-11-7) is a sophisticated peptide derivative widely utilized in pharmaceutical research and bioconjugation. Its unique structure, featuring a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable in solid-phase peptide synthesis (SPPS). Researchers increasingly focus on this compound due to its role in developing targeted drug delivery systems and biomolecular probes, aligning with the growing demand for precision medicine.

One of the most searched topics in peptide chemistry revolves around optimizing Fmoc deprotection conditions. The Fmoc group in 2648935-11-7 is pivotal for temporary amine protection, a technique critical for automated peptide synthesis. Recent studies highlight its compatibility with green chemistry principles, as milder bases like piperidine can remove the Fmoc group without damaging sensitive residues. This aligns with the industry’s shift toward sustainable synthesis methods, a hot topic in 2024 pharmaceutical trends.

The 4-methoxy-4-oxobutanoic acid moiety in this compound enhances its solubility in polar solvents, addressing a common challenge in peptide-based drug formulation. Users frequently search for "peptide solubility enhancers" or "steric hindrance reduction strategies," both of which are relevant to this molecule. Its R-configuration at the second carbon also ensures chiral specificity, a key consideration for bioactive peptide design.

In proteomics, CAS 2648935-11-7 is explored for post-translational modification (PTM) studies. The rise of AI-driven drug discovery has amplified interest in such compounds, as machine learning models require high-quality chemical building blocks for in silico simulations. This connection to computational chemistry makes the compound a frequent subject in PubMed and SciFinder queries.

From a commercial perspective, suppliers emphasize its >95% purity (HPLC) for GMP applications. The demand for custom peptide synthesis services has surged, with 2648935-11-7 often listed in catalogs as a non-natural amino acid precursor. Its stability under cryogenic storage (-20°C) further boosts its utility in long-term research projects.

Future applications may include antibody-drug conjugates (ADCs), where its carboxylate group could facilitate linker attachment. As cancer immunotherapy gains traction, this compound’s role in bioconjugate vaccines warrants deeper investigation—a trend reflected in rising Google Scholar citations.

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